1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-
Overview
Description
Preparation Methods
The preparation of 1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- typically involves the chemical reaction of hesperetin with chalcone glucoside . The synthetic route includes:
Starting Materials: Hesperetin and chalcone glucoside.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of the target product.
Industrial Production: In industrial settings, the production process is scaled up, maintaining the reaction conditions to achieve high yield and purity of the compound.
Chemical Reactions Analysis
1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity and properties of flavonoid derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in managing metabolic disorders.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: It modulates inflammatory pathways, potentially reducing inflammation.
Sweetening Effect: It interacts with taste receptors, providing a sweet taste without the caloric content of sugar.
Comparison with Similar Compounds
1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- can be compared with other similar compounds such as:
Naringin dihydrochalcone: Another flavonoid derivative with sweetening properties.
Neohesperidin dihydrochalcone: Known for its intense sweetness and stability.
Hesperetin: The parent compound, which is less sweet but has similar antioxidant properties.
These compounds share similar structures and properties but differ in their sweetness intensity, stability, and specific applications in food and medicine.
Properties
IUPAC Name |
1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-phenylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-12-8-14(24)17(15(25)9-12)13(23)7-6-11-4-2-1-3-5-11/h1-5,8-9,16,18-22,24-28H,6-7,10H2/t16-,18-,19+,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJQNUGODFPTR-QNDFHXLGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153467 | |
Record name | 1-[4-(β-D-Glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73519-16-1 | |
Record name | 1-[4-(β-D-Glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73519-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(β-D-Glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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